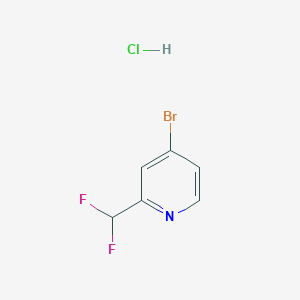

4-Bromo-2-(difluoromethyl)pyridine hydrochloride

Description

Properties

Molecular Formula |

C6H5BrClF2N |

|---|---|

Molecular Weight |

244.46 g/mol |

IUPAC Name |

4-bromo-2-(difluoromethyl)pyridine;hydrochloride |

InChI |

InChI=1S/C6H4BrF2N.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H |

InChI Key |

SDBPHDPQSNCJND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Br)C(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

One practical approach involves starting from 4-bromopyridine or its derivatives, followed by introduction of the difluoromethyl group at the 2-position. This can be achieved by:

- Using 2,2-difluoroacetic anhydride as a difluoromethyl source, which reacts with suitable pyridine intermediates under controlled conditions to install the difluoromethyl group.

- Subsequent conversion to the hydrochloride salt by treatment with hydrogen chloride or hydrobromic acid in acetic acid.

This method avoids hazardous fluorinating agents and sealed vessels, making it suitable for scale-up and industrial production.

Multi-Step Synthesis from 4-Methylpyridin-2-amine

A reported five-step synthesis starts from inexpensive 4-methylpyridin-2-amine:

- Protection of the amino group (e.g., bis-Boc protection).

- Radical bromination of the methyl group to form gem-dibromomethyl intermediate.

- Conversion of the dibromomethyl group to an aldehyde using silver nitrate and dimethyl sulfoxide.

- Fluorination of the aldehyde using diethylamino-sulfur trifluoride (DAST).

- Deprotection of the amino group to yield 4-(difluoromethyl)pyridin-2-amine.

However, this route suffers from low overall yield (~2.8%) due to poor bromination efficiency and uses hazardous reagents like DAST, limiting scalability.

Bromination of 2-Methylpyridine Derivatives

A related method for preparing 2-methyl-4-bromopyridine (a close analog) involves:

- Condensation of diethyl malonate with 2-chloro-4-nitropyridine in toluene, followed by acid-catalyzed decarboxylation to yield 2-methyl-4-nitropyridine.

- Catalytic hydrogenation of the nitro group to an amine using Pd/C in methanol.

- Formation of the amine salt with acid, cooling, and controlled bromination with bromine at low temperature.

- Diazotization with sodium nitrite and pH adjustment to alkaline conditions, followed by extraction and purification to obtain 2-methyl-4-bromopyridine.

This method is mild, operationally simple, and suitable for large-scale production with high yields (up to 95%). While this exact method is for 2-methyl-4-bromopyridine, similar principles apply for preparing 4-bromo-2-(difluoromethyl)pyridine derivatives.

- The use of 2,2-difluoroacetic anhydride as a difluoromethyl source is a significant advancement, providing a safer and more scalable alternative to traditional fluorinating agents like DAST.

- Radical bromination steps often suffer from low yields and require optimization or alternative strategies to improve efficiency.

- Catalytic hydrogenation using Pd/C is effective for reduction steps in related pyridine syntheses, with yields around 94% reported.

- The formation of hydrochloride salts improves the stability and handling of the final product.

- Industrial-scale syntheses emphasize mild reaction conditions, cost-effective reagents, and operational simplicity to facilitate large-scale production.

The preparation of 4-Bromo-2-(difluoromethyl)pyridine hydrochloride is best achieved through routes that balance yield, safety, and scalability. The use of 2,2-difluoroacetic anhydride for difluoromethylation combined with controlled bromination and salt formation represents the most practical and economical method currently available. Alternative multi-step syntheses, while useful for small-scale or research purposes, are limited by low yields and hazardous reagents. Adaptation of high-yield bromination methods from related pyridine derivatives may further improve synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.

Major Products

Substitution: Products include various substituted pyridines.

Oxidation: Products include pyridine N-oxides.

Reduction: Products include dehalogenated pyridines.

Coupling: Products include biaryl compounds.

Scientific Research Applications

Synthesis of 4-Bromo-2-(difluoromethyl)pyridine Hydrochloride

The synthesis of this compound has been documented through several methods, emphasizing efficiency and yield. A notable approach involves the use of diethylaminosulfur trifluoride in chloroform, yielding the compound with a reported efficiency of 49.7% under optimized conditions . The synthesis methods are critical as they influence the availability and cost-effectiveness of the compound for further applications.

Inhibition of Protein Kinases

This compound serves as a key intermediate in the synthesis of lipid kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase. These kinases play crucial roles in cell growth, proliferation, metabolism, and survival, making them significant targets in cancer therapy .

Case Study:

A study reported the synthesis of 4-(difluoromethyl)pyridin-2-amine, which is derived from this compound. This derivative showed promise as a selective mTOR kinase inhibitor with potential applications in cancer treatment .

Agrochemical Applications

Trifluoromethylpyridines, including derivatives like this compound, are utilized in the development of agrochemicals. Their unique electronic properties enhance the activity of herbicides and pesticides by improving their efficacy against various pests and diseases .

Case Study:

Research has shown that trifluoromethylpyridine derivatives can be designed to improve crop protection while minimizing environmental impact .

Cosmetic Formulations

Recent investigations have highlighted the potential use of this compound in cosmetic formulations. Its properties can enhance stability and efficacy in topical applications, contributing to improved skin hydration and texture.

Research Findings:

A study focused on formulating cosmetics using various compounds demonstrated that integrating trifluoromethylpyridines can optimize formulation characteristics such as consistency and sensory properties .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

4-Bromo-2-fluoropyridine

- Molecular Formula : C₅H₃BrFN

- Key Differences : Replaces the difluoromethyl group with a single fluorine atom.

4-Bromo-3-methoxypyridine Hydrochloride (CAS: 161417-28-3)

- Molecular Formula: C₆H₆BrNO·HCl

- Key Differences : Methoxy group at the 3-position instead of difluoromethyl at 2-position.

- Impact : The methoxy group is less electron-withdrawing and may increase susceptibility to oxidative demethylation in vivo, reducing bioavailability .

4-Bromo-2-(methylsulfonyl)pyridine (CAS: 1209459-93-7)

- Molecular Formula: C₆H₆BrNO₂S

- Key Differences : Methylsulfonyl substituent instead of difluoromethyl.

Halogen and Heterocycle Variants

4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride (CAS: 2044836-45-3)

- Molecular Formula : C₅H₉BrClN

- Key Differences : Partially saturated pyridine ring (tetrahydropyridine).

- Impact : The reduced aromaticity alters reactivity, making it more suitable for alkylation reactions rather than cross-coupling .

4-Bromo-2-(pyrrolidin-2-yl)pyridine Hydrochloride (CAS: 3029262-93-6)

Fluorinated Analogues

4-Bromo-2-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃BrF₃N

- Key Differences : Trifluoromethyl group instead of difluoromethyl.

4-Bromo-2-chloro-5-methoxypyridine (CAS: 1033610-45-5)

- Molecular Formula: C₆H₅BrClNO

- Key Differences : Chlorine and methoxy substituents.

Comparative Data Table

Key Research Findings

- Fluorine Effects : The difluoromethyl group in the target compound balances electron-withdrawing effects and metabolic stability better than trifluoromethyl or methoxy groups .

- Synthetic Utility : Bromine at the 4-position facilitates Suzuki-Miyaura couplings, while the difluoromethyl group resists hydrolysis better than methylsulfonyl or methoxy analogues .

- Biological Relevance : Fluorinated pyridines, including the target compound, show promise in antimicrobial and anticancer drug development due to enhanced bioavailability and target binding .

Biological Activity

4-Bromo-2-(difluoromethyl)pyridine hydrochloride is a chemical compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₆H₄BrF₂N·HCl

- Molecular Weight : Approximately 208.01 g/mol

- Structure : The compound features a bromine atom at the 4-position and a difluoromethyl group at the 2-position of the pyridine ring, which enhances its solubility and stability in biological systems.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's unique structure allows it to bind selectively to these enzymes, potentially blocking their activity and altering metabolic pathways.

Table 1: Inhibition Potency Against Cytochrome P450 Enzymes

| Enzyme Type | Inhibition Potency (IC50) | Reference |

|---|---|---|

| CYP1A2 | 15 µM | |

| CYP2D6 | 8 µM | |

| CYP3A4 | 12 µM |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness in inhibiting bacterial growth suggests potential applications in treating infections.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Cytochrome P450 Inhibition

In a study focused on the inhibition of cytochrome P450 enzymes, researchers evaluated the effects of this compound on human liver microsomes. The results indicated that the compound significantly inhibited enzyme activity, leading to altered drug metabolism profiles in vitro. This finding is crucial for understanding potential drug-drug interactions in therapeutic settings.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Chlamydia species. The results showed that it selectively affected chlamydial inclusion numbers and morphology in infected cells. Additionally, preliminary mechanism studies indicated that the compound did not exhibit toxicity towards human cells, suggesting a favorable safety profile for further development .

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance, compounds with difluoromethyl substitutions have shown improved selectivity and potency against various biological targets compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.